molecular formula C6H11NO4 B12603633 2-Methoxy-5-nitrooxane CAS No. 645412-90-4

2-Methoxy-5-nitrooxane

Cat. No.: B12603633
CAS No.: 645412-90-4
M. Wt: 161.16 g/mol
InChI Key: LNGGBEKCGLQXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-nitrooxane is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an oxane ring. This compound is known for its applications in various fields, including dye synthesis and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-nitrooxane typically involves the nitration of 2-methoxyaniline. The process begins with the diazotization of 2-methoxyaniline, followed by nitration using concentrated sulfuric acid and sodium nitrite at low temperatures (0-5°C) . The reaction conditions are carefully controlled to ensure the selective nitration of the aniline derivative.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitrooxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like iron or tin in acidic conditions.

    Reduction: The compound can be reduced to 2-methoxy-5-nitroaniline using hydrogenation techniques.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions or amines are used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Methoxy-5-nitrooxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrooxane involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The compound’s methoxy group also plays a role in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-nitroaniline
  • 2-Methoxy-5-nitrobenzenamine
  • 5-Nitro-2-methoxyaniline

Uniqueness

2-Methoxy-5-nitrooxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

645412-90-4

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

2-methoxy-5-nitrooxane

InChI

InChI=1S/C6H11NO4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3

InChI Key

LNGGBEKCGLQXEO-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CO1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.